C.I. Acid Violet 48

Descripción general

Descripción

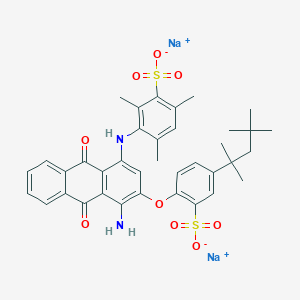

C.I. Acid Violet 48 is a synthetic dye belonging to the class of anthocyanin dyes. It is known for its vibrant violet color and is widely used in various industries, including textiles, plastics, and paints. The compound has the molecular formula C37H38N2Na2O9S2 and a molecular weight of 764.82 g/mol .

Métodos De Preparación

The synthesis of C.I. Acid Violet 48 involves several steps:

Condensation Reactions: The initial step involves the condensation of 1-amino-4-bromo-2-anthraquinone sulfonic acid with mesitylene.

Sulfonation: The product from the condensation reactions is then sulfonated using fuming sulfuric acid.

Neutralization: The sulfonated product is neutralized with an alkali to obtain the final dye.

Filtration and Drying: The final product is filtered, dried, and pulverized to obtain C.I.

Análisis De Reacciones Químicas

C.I. Acid Violet 48 undergoes various chemical reactions, including:

Photocatalytic Degradation: This method uses materials like titanium dioxide and silver-doped titanium dioxide to degrade the dye, making it useful for treating dye-contaminated water.

Substitution Reactions: The dye can undergo substitution reactions with various reagents, leading to the formation of different products.

Aplicaciones Científicas De Investigación

C.I. Acid Violet 48 has a wide range of applications in scientific research:

Electrochemical and Photoelectrochemical Treatment: These methods are used for the oxidation of dyes, enhancing dye conversion efficiency, which is important for wastewater treatment and environmental cleanup.

Photocatalytic Degradation: This method is effective for treating dye-contaminated water, making it useful in environmental science.

Toxicology and Environmental Impact Studies: The dye has been studied for its impact on aquatic organisms, showing minimal adverse effects at certain concentrations.

Electrical Conductivity and Dielectric Properties: Research into these properties indicates the dye’s potential use in organic semiconductor applications.

EPR Spectroscopy: This technique is used to study the photochemical transformations of the dye, which is important for understanding its chemical behavior under various conditions.

Mecanismo De Acción

The mechanism of action of C.I. Acid Violet 48 involves its interaction with various molecular targets and pathways:

Oxidative Stress: The dye can induce oxidative stress in cells, leading to the generation of reactive oxygen species.

Photochemical Reactions: The dye undergoes photochemical reactions when exposed to light, leading to its degradation and the formation of various by-products.

Binding to Cellular Components: The dye can bind to cellular components, affecting their function and leading to various biological effects.

Comparación Con Compuestos Similares

C.I. Acid Violet 48 can be compared with other similar dyes:

C.I. Acid Violet 1: This dye is structurally similar and undergoes similar electrochemical and photoelectrochemical treatments.

Crystal Violet: This dye is used in photocatalytic degradation studies and has similar applications in environmental science.

Methyl Red: Another dye used in photocatalytic degradation studies, showing similar behavior to C.I.

C.I. Basic Violet 10: This dye shares similarities in its electrical conductivity and dielectric properties, indicating potential use in organic semiconductor applications.

Actividad Biológica

C.I. Acid Violet 48 (CAS Number: 12220-51-8) is a synthetic dye belonging to the class of anthocyanin dyes, characterized by its vibrant violet color. It is widely utilized across various industries, including textiles, plastics, and paints. This article delves into the biological activity of this compound, focusing on its mechanisms of action, toxicological profiles, and applications in scientific research.

This compound has the molecular formula and a molecular weight of 764.82 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological interactions. The structure includes sulfonic acid groups, which enhance its solubility in water and facilitate binding to various biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through various mechanisms:

- Oxidative Stress Induction : this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Photochemical Reactions : Upon exposure to light, the dye undergoes photochemical transformations that can alter its chemical structure and biological activity.

- Binding Interactions : The dye binds to nucleic acids and proteins within cells, which can affect cellular function and viability.

Acute Toxicity

Studies have shown that this compound exhibits low acute toxicity levels. For instance, the LD50 value for oral administration in rats was determined to be greater than 4640 mg/kg body weight . This suggests a relatively low risk of acute toxicity under typical exposure scenarios.

Dermal Absorption and Sensitization

Research indicates that dermal absorption of this compound is minimal, with studies reporting absorption rates around 0.53% of the applied dose . Additionally, skin sensitization studies have demonstrated that while some irritation may occur, significant allergic reactions are rare.

Aquatic Toxicity

This compound has been evaluated for its environmental impact, particularly concerning aquatic organisms. It is classified as having low acute aquatic toxicity, with empirical data suggesting it does not bioaccumulate significantly in aquatic environments . However, it is persistent in water and sediments, raising concerns about long-term ecological effects.

Applications in Scientific Research

This compound has several applications in scientific research due to its unique properties:

- Staining Agent : The dye is commonly used in microscopy for staining cellular components, allowing for enhanced visualization under light microscopy.

- Electrochemical Studies : Its electrochemical properties make it suitable for studies involving dye degradation processes, particularly in wastewater treatment applications.

- Medical Diagnostics : Investigations into its potential as a marker in medical imaging have shown promise due to its binding characteristics.

Case Studies

- Photocatalytic Degradation : A study demonstrated the effectiveness of this compound in photocatalytic degradation processes when combined with titanium dioxide under UV light exposure. The results indicated significant reduction in dye concentration over time, showcasing its potential for environmental remediation.

- Antimicrobial Properties : Research has highlighted the antimicrobial activity of this compound against various bacterial strains, indicating its potential use in developing antimicrobial coatings or treatments .

Comparative Analysis with Similar Dyes

| Property | This compound | C.I. Acid Violet 1 | Crystal Violet |

|---|---|---|---|

| Molecular Weight | 764.82 g/mol | 407.99 g/mol | 407.99 g/mol |

| Solubility | High | Moderate | High |

| Acute Toxicity (LD50) | >4640 mg/kg | >2000 mg/kg | >500 mg/kg |

| Photocatalytic Activity | Yes | Limited | Yes |

| Antimicrobial Activity | Yes | No | Yes |

Propiedades

IUPAC Name |

disodium;3-[[4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40N2O9S2.2Na/c1-19-15-20(2)35(50(45,46)47)21(3)32(19)39-25-17-27(31(38)30-29(25)33(40)23-11-9-10-12-24(23)34(30)41)48-26-14-13-22(16-28(26)49(42,43)44)37(7,8)18-36(4,5)6;;/h9-17,39H,18,38H2,1-8H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIVVAIHOWVTHB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)OC5=C(C=C(C=C5)C(C)(C)CC(C)(C)C)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38N2Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40994111 | |

| Record name | Disodium 3-({4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-9,10-dihydroanthracen-1-yl}amino)-2,4,6-trimethylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12220-51-8, 72243-90-4, 73398-28-4, 12220-52-9 | |

| Record name | C.I. Acid Violet 48 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012220518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Acid Violet 48 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072243904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-(2-sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy)-1-anthryl)amino)-2,4,6-trimethylbenzenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073398284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[sulfo-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthracenyl]amino]-2,4,6-trimethyl-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 3-({4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-9,10-dihydroanthracen-1-yl}amino)-2,4,6-trimethylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthryl]amino]-2,4,6-trimethylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[2-sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthryl]amino]-2,4,6-trimethylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Acid Violet 48 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chromate(1-), bis[2-[2-[4,5-dihydro-3-methyl-5-(oxo-κO)-1-phenyl-1H-pyrazol-4-yl]diazenyl-κN1]benzoato(2-)-κO]-, hydrogen (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.